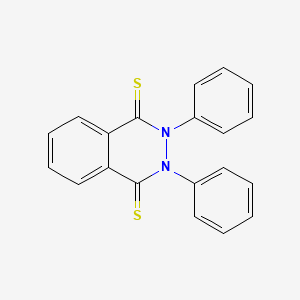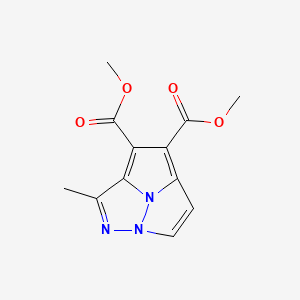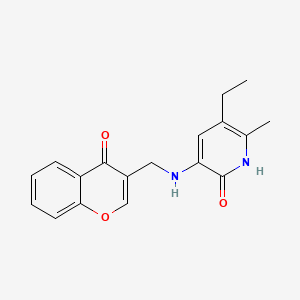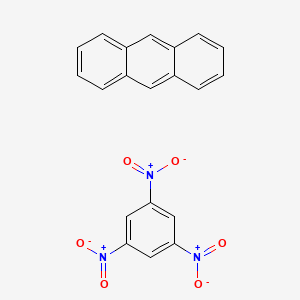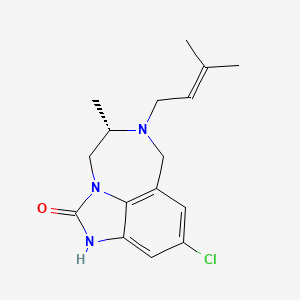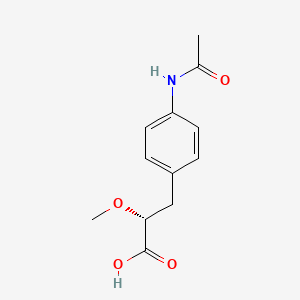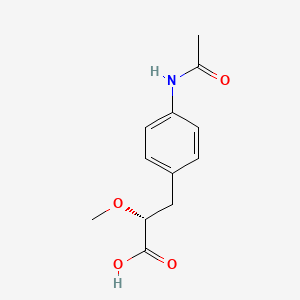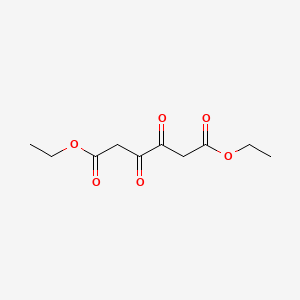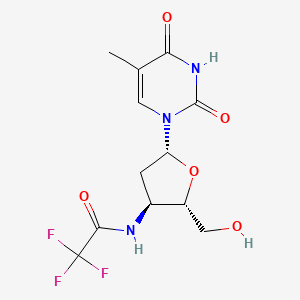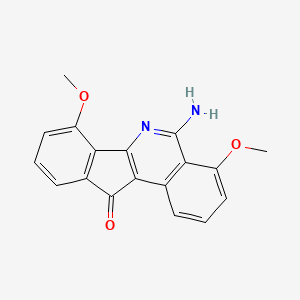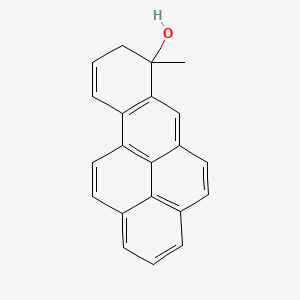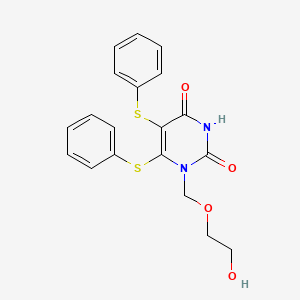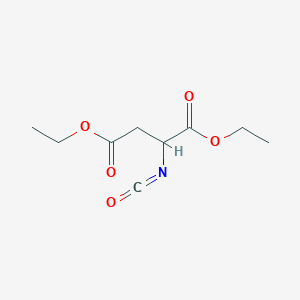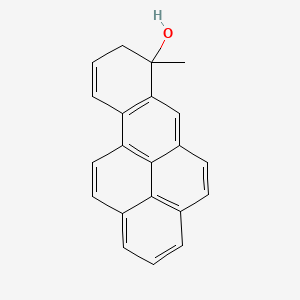
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally related to benzopyrene, a well-known PAH. PAHs are organic compounds containing multiple aromatic rings, and they are known for their presence in fossil fuels and their by-products. This compound is of interest due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol typically involves the hydrogenation of benzopyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex PAH derivatives.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential mutagenic and carcinogenic properties.
Industry: Used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The biological effects of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol are primarily due to its ability to form covalent adducts with DNA. This compound is metabolically activated by enzymes such as cytochrome P450 to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenesis. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of DNA repair mechanisms and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- 7-Methylbenzo(a)pyrene
- 1-Pyrenemethanol
Uniqueness
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is unique due to its specific methylation pattern and the presence of a hydroxyl group. This structural uniqueness influences its chemical reactivity and biological interactions, making it distinct from other PAH derivatives. Its ability to form specific DNA adducts and its potential mutagenic properties are areas of significant research interest.
Propiedades
Número CAS |
94849-94-2 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
7-methyl-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H16O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2-10,12,22H,11H2,1H3 |
Clave InChI |
VTBIEDCKYLXDID-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


